Karnatakafuran B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3,8-dimethyl-9-(3-methylbut-2-enyl)dibenzofuran-1,7-diol |
InChI |
InChI=1S/C19H20O3/c1-10(2)5-6-13-12(4)14(20)9-17-18(13)19-15(21)7-11(3)8-16(19)22-17/h5,7-9,20-21H,6H2,1-4H3 |
InChI Key |
OLWSAVIJDODJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C2C(=C(C(=C3)O)C)CC=C(C)C)O |
Synonyms |
karnatakafuran B |
Origin of Product |
United States |
Isolation and Structural Characterization of Karnatakafuran B
Discovery and Natural Origin from Fungal Species
Karnatakafuran B, along with its congener Karnatakafuran A, was first identified as a secondary metabolite produced by a specific fungal species. nih.govacs.org
Identification of Aspergillus karnatakaensis as the Producing Organism
The fungal species responsible for the production of this compound was identified as Aspergillus karnatakaensis. nih.govacs.orgnih.gov This organism is a newly described species (Specie Novum) within the Aspergillus genus. nih.govacs.org Isolates of Aspergillus karnatakaensis were found to produce Karnatakafurans A and B as major secondary metabolites. nih.govacs.org The species was isolated from Indian soil, specifically from a coffee plantation in Karnataka and a river bed in the Bansa district. nih.gov
Phylogenetic Classification of the Producing Strain
Aspergillus karnatakaensis belongs to a well-defined clade within Aspergillus subgenus Nidulantes. nih.govpensoft.net This clade also includes eight other species, such as A. aeneus, A. crustosus, A. eburneocremeus, A. heyangensis, and the teleomorph-producing species Emericella bicolor, E. discophora, E. spectabilis, and E. foeniculicola. nih.govpensoft.net Based on phylogenetic analysis using β-tubulin, calmodulin, and ITS sequence data, this clade has been placed in a new section, Aspergillus sect. Aenei sect. nov. nih.govpensoft.net While A. karnatakaensis is closely related to A. aeneus, it is clearly distinct based on protein coding sequence data. nih.gov
Isolation Methodologies from Biological Extracts
The isolation of this compound involves a series of steps to extract and purify the compound from the fungal biomass.
Extraction Techniques and Fractionation Strategies
The fungal material, consisting of mycelium and agar, is typically harvested after cultivation. acs.orgacs.org The extraction of secondary metabolites, including this compound, is commonly performed using organic solvents. nih.govacs.orgacs.org Ethyl acetate (B1210297) (EtOAc) has been reported as an effective solvent for extracting the compounds from the harvested material. acs.orgacs.org The extraction is often performed multiple times. acs.orgacs.org Following extraction, the organic extract is concentrated, for instance, by lyophilization. acs.org Fractionation of the crude extract is then carried out to separate the mixture into less complex fractions. UV-guided fractionation has been successfully employed, indicating that this compound has a characteristic UV spectrum that aids in its detection during separation. nih.govacs.orgacs.org
Chromatographic Purification Protocols
Further purification of the fractions containing this compound is achieved through chromatographic techniques. Flash chromatography is often used as an initial purification step. acs.org Fractions eluting with specific solvent mixtures, such as aqueous methanol, are collected for further processing. acs.org The final isolation and purification of this compound are typically accomplished using preparative reversed-phase High-Performance Liquid Chromatography (HPLC). acs.orgacs.org This technique separates compounds based on their differing affinities for a stationary phase and a mobile phase, allowing for the isolation of pure this compound. acs.orgacs.orgbyjus.com
Spectroscopic and Spectrometric Techniques for Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic and spectrometric methods. nih.govacs.orgacs.org
Mass spectrometry (MS), particularly Electron Ionization Mass Spectrometry (EIMS), was used to determine the molecular weight and formula of this compound. nih.govacs.orgacs.org The EIMS of this compound revealed a molecular ion at m/z 296, corresponding to a molecular formula of C₁₉H₂₀O₃. acs.orgacs.org Elemental analysis further supported this composition. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, was crucial in determining the connectivity and arrangement of atoms in the molecule. nih.govacs.orgacs.org Analysis of the ¹H and ¹³C NMR spectra provided detailed information about the different types of protons and carbons present and their chemical environments. acs.orgacs.org Two-dimensional NMR techniques, such as 2D-NMR, were also employed to establish correlations between atoms and confirm the structural assignments. acs.orgacs.org For example, the presence of two methyl groups appearing as singlets with identical proton and carbon chemical shifts indicated their attachment to a quaternary carbon. acs.orgacs.org This quaternary carbon resonated at δ 71.9 in the ¹³C NMR spectrum. acs.orgacs.org
Ultraviolet (UV) spectroscopy was also utilized, particularly during the initial fractionation process, as this compound exhibits a characteristic UV spectrum. nih.govacs.orgacs.org While not explicitly detailed in the search results for this compound, Infrared (IR) spectroscopy is a common technique used in conjunction with NMR and MS for structure elucidation, providing information about the functional groups present in a molecule. nptel.ac.innd.edunih.gov
The combination of these spectroscopic and spectrometric data allowed for the complete elucidation of the novel dibenzofuran (B1670420) structure of this compound. acs.orgacs.org
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique in the structural elucidation of organic compounds like this compound, providing detailed information about the arrangement of atoms within the molecule. researchgate.netnih.gov Both ¹H and ¹³C NMR spectroscopy are typically employed for the characterization of this compound. Analysis of the chemical shifts and coupling patterns in the ¹H NMR spectrum provides insights into the types of protons present and their connectivity. The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
Mass Spectrometry (MS) and Elemental Analysis
Mass Spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which helps in establishing its molecular formula. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly effective for confirming the structural identity and purity of the compound. Elemental analysis, while not explicitly detailed in the provided snippets for this compound itself, is a standard technique used in conjunction with MS to confirm the elemental composition derived from HRMS data. nih.govnih.gov This combined approach provides robust evidence for the molecular formula.
Total Synthesis and Synthetic Methodologies of Karnatakafuran B
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of Karnatakafuran B typically involves disconnecting the bonds that form the dibenzofuran (B1670420) core and the attached substituents. A key strategic disconnection identified in one total synthesis approach targets the central benzofuran[b]-fused ring system. This approach envisioned the formation of this core through an allene-mediated electrocyclization of a 6π electron system. This strategy diverges from traditional dibenzofuran syntheses by utilizing the kinetic stability of an allene (B1206475) intermediate to control the regioselectivity of the cyclization.
Key disconnections in this retrosynthetic approach included:
Dibenzofuran Core: Proposed to be formed via a thermally induced electrocyclic ring closure.
Oxygenated Side Chains: Planned for introduction through late-stage cross-coupling reactions, such as Suzuki-Miyaura coupling.
Stereogenic Centers: Intended to be configured using substrate-controlled asymmetric induction.
Major Synthetic Approaches to the Dibenzofuran Core Structure
The construction of the dibenzofuran core is a pivotal step in the total synthesis of this compound. Several distinct methodologies have been developed for this purpose.
Allene-Mediated Electrocyclization Strategies
One notable approach to constructing the dibenzofuran core of this compound utilizes an allene-mediated electrocyclization of a 6π electron system. researchgate.netresearchgate.netresearchgate.net This strategy involves a 6π electrocyclic reaction that incorporates a benzofuran (B130515) [b]-bond to form the highly substituted dibenzofuran ring system. researchgate.netresearchgate.net This method has also been applied to the synthesis of other complex carbazole (B46965) alkaloids, highlighting its versatility in constructing fused aromatic systems. researchgate.netresearchgate.net The electrocyclization is often followed by subsequent transformations to complete the synthesis. acs.org
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed cyclization reactions represent another significant strategy for the synthesis of dibenzofuran derivatives, including approaches relevant to the this compound core. Methods involving the palladium-catalyzed coupling of o-iodoanilines or o-iodophenols with silylaryl triflates have been developed to afford N- or O-arylated products, which then undergo palladium-catalyzed cyclization to form carbazoles and dibenzofurans. researchgate.net These reactions typically proceed in good to excellent yields and tolerate a variety of functional groups. researchgate.net Intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation under air, often using pivalic acid as a solvent, has also proven effective for constructing such cyclic systems. biointerfaceresearch.comresearchgate.net
Metal-Free Cascade Cycloaromatization Protocols
While less directly linked to a reported total synthesis of this compound itself, metal-free cascade cycloaromatization protocols offer alternative strategies for constructing aromatic heterocycles, including dibenzofurans. rsc.org These methods often involve a sequence of reactions, such as intramolecular aldol (B89426) cyclization/dehydration followed by 6π-electrocyclization and oxidative aromatization. rsc.org Such cascades are attractive due to their high atom economy and the avoidance of metal catalysts. rsc.orgbeilstein-journals.orgnih.govnih.gov Some metal-free approaches involve base-mediated reactions and can provide access to diverse heterocyclic scaffolds. rsc.orgbeilstein-journals.orgnih.govnih.govrsc.org
Detailed Synthetic Steps and Key Intermediates
The first total synthesis of the proposed structure of this compound was achieved through an 11-step reaction sequence. researchgate.netresearchgate.net This synthesis commenced with commercially available 1,2,4-trimethoxybenzene. rsc.org While the full detailed sequence and all intermediates are not available in the provided snippets, the key strategy involved the allene-mediated electrocyclization to form the dibenzofuran core. researchgate.netresearchgate.net
Key intermediates would include the precursors designed to undergo the critical electrocyclization step, likely featuring the necessary functional groups and the allene moiety in the correct spatial arrangement. researchgate.net Subsequent steps would involve modifications of the substituents on the dibenzofuran core to match the structure of this compound, potentially including deprotections, functional group interconversions, and introduction of the isoprenyl side chain, possibly via methods like Suzuki-Miyaura cross-coupling.
Comparative Analysis of Synthetic Yields and Reaction Conditions
For palladium-catalyzed cyclization reactions used to form dibenzofurans, yields can range from good to excellent depending on the specific substrates and conditions. researchgate.net For example, a palladium-catalyzed coupling reaction was reported to give a 62% yield at 80°C, compared to 38% at room temperature, illustrating the impact of temperature on yield. Another palladium-catalyzed cyclization method achieved a 91% yield for a tricyclic skeleton, demonstrating high efficiency under optimized conditions. beilstein-journals.org
Metal-free cascade reactions can also provide products in moderate to high yields, although specific yields for dibenzofuran formation using these methods in the context of this compound synthesis are not detailed in the provided information. rsc.org
Optimization of reaction conditions, including solvent, temperature, catalyst (if used), and additives, is critical for improving yields and reaction times in synthetic sequences. nih.govnih.govnsf.gov The choice of base, for instance, can significantly impact the yield of palladium-catalyzed couplings. beilstein-journals.org
Here is a table summarizing illustrative yields from different synthetic approaches to dibenzofuran systems, which can be relevant to the synthesis of the this compound core:
| Synthetic Approach | Reaction Type | Illustrative Yield (%) | Conditions | Source |
| Palladium-Catalyzed Cyclization | Coupling and Cyclization of o-iodophenols | Good to Excellent | Pd catalyst, CsF | researchgate.net |
| Palladium-Catalyzed Coupling | Aryl-aryl bond formation | 62 | Palladium catalyst, 80°C | |
| Palladium-Catalyzed Coupling | Aryl-aryl bond formation | 38 | Palladium catalyst, Room temperature | |
| Intramolecular Palladium(II)-Catalyzed | Oxidative C-C bond formation | 91 | Pd(OAc)₂, Pivalic acid, Air | beilstein-journals.org |
| Metal-Free Cascade | Aldol cyclization/electrocyclization/aromatization | Moderate to High | Base-mediated, one-pot | rsc.org |
Validation of Synthesized this compound against Natural Isolate
The validation of a synthesized natural product against its naturally isolated counterpart is a critical step in confirming the success of a total synthesis and verifying the proposed structure of the natural product. For this compound, a bioactive dibenzofuran isolated from the fungus Aspergillus karnatakaensis, this validation primarily relies on the comparison of spectroscopic data between the synthetic and natural samples. researchgate.netacs.org
Initial total synthesis efforts aimed at the reported structure of this compound revealed that the spectral data of the synthesized compound were not identical to those reported for the natural product. researchgate.netcolab.ws This discrepancy highlighted the importance of comprehensive spectroscopic analysis for definitive structural assignment.
Despite the initial differences observed in standard spectral data, the synthesized compound was ultimately confirmed to be the proposed structure of this compound through detailed 2D Nuclear Magnetic Resonance (NMR) measurements. researchgate.net Techniques such as 2D NMR, including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), provide crucial information about the connectivity of atoms within a molecule. By analyzing the correlations observed in these 2D NMR spectra, researchers could confidently establish that the synthesized molecule possessed the carbon-carbon and carbon-hydrogen framework corresponding to the proposed structure of natural this compound. This underscores the power of advanced NMR techniques in resolving structural ambiguities that may not be apparent from 1D NMR or other spectroscopic methods alone.
Beyond NMR, other spectroscopic techniques commonly employed in the characterization and validation of such compounds include High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and Infrared (IR) spectroscopy to identify key functional groups. While the initial report indicated non-identical spectral data, the confirmation via 2D NMR suggests that the discrepancies might have been subtle or related to specific peak shifts or patterns in 1D spectra, which were clarified by the through-space and through-bond correlations provided by 2D NMR.
The isolation of natural Karnatakafurans A and B from Aspergillus karnatakaensis was achieved using spectroscopic methods, including MS and NMR, for their initial structural elucidation. acs.org Therefore, a direct comparison of the comprehensive MS and NMR data sets from both the synthetic and natural sources is the standard approach for validation.
While specific comparative spectral data tables detailing peak-by-peak analysis were not available in the provided search snippets, the research findings clearly indicate that the validation process involved a rigorous comparison of spectroscopic evidence, with 2D NMR playing a decisive role in confirming the structural identity of the synthetic this compound with the proposed structure of the natural isolate.
| Validation Method | Key Finding | Significance |
| Comparison of Spectroscopic Data (Initial) | Spectral data of synthetic compound not identical to reported natural product data. researchgate.netcolab.ws | Indicated potential structural differences or variations requiring further investigation. |
| 2D NMR Measurements | Confirmed the synthesized compound matched the proposed structure of natural this compound. researchgate.net | Provided definitive evidence of structural connectivity, validating the synthetic route and the proposed structure. |
| MS and NMR (Natural Isolate Characterization) | Used for initial structural elucidation of natural this compound. acs.org | Established the basis for spectroscopic comparison with the synthetic sample. |
Biological Activities and Pharmacological Screening of Karnatakafuran B
Antimalarial Activity against Parasitic Strains
Karnatakafuran B has demonstrated moderate activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. acs.orgnih.govacs.org
Efficacy against Plasmodium falciparum
Studies have shown that this compound exhibits moderate in vitro activity against a chloroquine-sensitive strain of Plasmodium falciparum, specifically the 3D7 parasite. acs.org
Methodologies for in vitro Antimalarial Assays
The assessment of this compound's antimalarial activity against Plasmodium falciparum has been conducted using established in vitro procedures. acs.org One approach involves a modification of an assay that utilizes radio-labeled phenylalanine instead of [G-3H]hypoxanthine to measure parasite growth inhibition. acs.org General in vitro antimalarial assays often involve preparing serial dilutions of the test compound and adding them to cultures of P. falciparum. mmv.orgd-nb.info Parasite growth inhibition is then assessed after an incubation period. mmv.orgd-nb.info Various methods can be used to quantify parasite growth, including microscopic examination of Giemsa-stained slides, assays based on the production of parasite lactate (B86563) dehydrogenase, and fluorescence-based methods. mmv.orgd-nb.infonih.gov The concentration at which the compound inhibits 50% of parasite growth (IC50) is a common measure of efficacy. d-nb.infoscielo.sa.cr
Antimicrobial Activity Assessment
Preliminary testing has also been conducted to evaluate the antimicrobial effects of this compound against bacterial and fungal pathogens. acs.orgnih.gov
Evaluation against Bacterial and Fungal Pathogens
In initial tests, this compound did not inhibit the growth of most bacteria and fungi tested at a concentration of 100 µ g/disk . acs.orgacs.org
Specific Inhibitory Effects on Pseudomonas aeruginosa
Despite the general lack of broad-spectrum antimicrobial activity in the initial screening, this compound showed some inhibitory effect against Pseudomonas aeruginosa. acs.org Pseudomonas aeruginosa is a Gram-negative bacterium known for its resistance to many antibiotics and its ability to form biofilms. sciopen.comnih.gov Inhibition of P. aeruginosa can be assessed through various methods, including disk diffusion assays and determination of minimum inhibitory concentration (MIC) values. mdpi.comresearchgate.net Some compounds have shown activity against P. aeruginosa by interfering with its quorum sensing system, which regulates virulence factors and biofilm formation. sciopen.comnih.govrjptonline.orgfrontiersin.org
Broader Spectrum of Bioactivity within the Dibenzofuran (B1670420) Class
Dibenzofurans, as a class of organic compounds, have garnered attention in pharmacological and medicinal chemistry research due to their potential for diverse biological activities. ontosight.ainih.gov These activities can include antioxidant, anti-inflammatory, and anticancer properties. ontosight.ainih.govontosight.ainih.gov The specific biological activity of a dibenzofuran derivative is influenced by its chemical structure and functional groups. ontosight.ai Research into various dibenzofuran derivatives has explored their interactions with biological targets such as enzymes and receptors. ontosight.ai
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Taxonomy ID (for organisms) |
| This compound | Not available | |
| Plasmodium falciparum | 5833 ebi.ac.ukuniprot.orgmetabolomicsworkbench.orgnih.gov | |
| Pseudomonas aeruginosa | 287 nih.govuniprot.orgebi.ac.uk | |
| Dibenzofuran | 568 nih.gov |
Data Tables
Based on the available search results, specific quantitative data (e.g., IC50 or MIC values for this compound) is limited to descriptive statements of "moderately active" or "somewhat inhibited". Therefore, a detailed data table with numerical values cannot be generated at this time based solely on the provided search results. The sources indicate that Karnatakafurans A and B showed moderate in vitro activity against Plasmodium falciparum 3D7 and that Pseudomonas aeruginosa was somewhat inhibited by both compounds at 100 µ g/disk . acs.org
While specific quantitative data for this compound's activities against P. falciparum and P. aeruginosa from the searches is not sufficient to create a detailed data table, the findings can be summarized qualitatively:
| Biological Activity | Target Organism | Observed Effect |
| Antimalarial Activity | Plasmodium falciparum (3D7 strain) | Moderately active in vitro. acs.orgnih.govacs.org |
| Antimicrobial Activity | Pseudomonas aeruginosa | Somewhat inhibited at 100 µ g/disk in vitro. acs.org |
| Antimicrobial Activity | Other bacteria and fungi | No inhibition observed at 100 µ g/disk . acs.orgacs.org |
In vitro Biological Evaluation Methodologies
This compound, a dibenzofuran isolated from Aspergillus karnatakaensis, has been subjected to in vitro biological evaluation to explore its potential pharmacological activities. Research indicates that this compound exhibits moderate antimalarial activity against Plasmodium falciparum in vitro. researchgate.netpasseidireto.com
While the specific, detailed methodologies employed for all in vitro evaluations of this compound, including comprehensive protocols and associated raw data tables focusing explicitly on the methodologies themselves, were not extensively detailed in the available information, the reported antimalarial activity serves as an example of the type of in vitro screening performed on this compound. In vitro biological evaluation methodologies commonly involve assays conducted in a controlled laboratory environment using biological components such as cells, enzymes, or microorganisms. These methods are crucial for initial screening and characterization of a compound's biological effects. General examples of in vitro assays used in pharmacological screening include cell proliferation assays (e.g., MTT assay), antimicrobial susceptibility testing, enzyme inhibition assays, and receptor binding assays. acs.orgnih.govmdpi.comresearchgate.netmdpi.com The evaluation of this compound's antimalarial activity against Plasmodium falciparum would have utilized specific in vitro assays designed to assess the compound's effect on the growth or survival of the parasite in culture. researchgate.netpasseidireto.com
Due to the limited availability of detailed research findings and data tables specifically describing the methodologies used for this compound's in vitro evaluation in the provided sources, a comprehensive presentation of such data within the scope of this section is not possible.
Structure Activity Relationship Sar Studies and Analogue Development
Design Principles for Karnatakafuran B Analogues
The design of this compound analogues is guided by the aim to improve its mild antimalarial activity and potentially explore other therapeutic applications suggested by the dibenzofuran (B1670420) scaffold. Key design principles would involve strategic modifications to the substituents on the dibenzofuran core, considering their influence on physicochemical properties, target interaction, and metabolic stability. This compound possesses methyl and isopentenyl substituents, along with hydroxyl groups. acs.org Varying the nature, position, and number of these functional groups, or introducing new substituents, could lead to analogues with modulated bioactivity. For instance, the presence and position of hydroxyl groups have been shown to be important for the antioxidant activity of related carbazole (B46965) compounds, suggesting that modifications to the hydroxyls in this compound could impact its activity. nih.gov Similarly, altering the aliphatic side chain (isopentenyl group) could influence lipophilicity and binding interactions.
Synthetic Strategies for Structural Modification of the Dibenzofuran Scaffold
The total synthesis of the proposed structure of this compound has been achieved through an 11-step reaction sequence, utilizing an allene-mediated electrocyclization of a 6π electron system to construct the highly substituted dibenzofuran ring. researchgate.net This synthetic route provides a foundation for accessing the this compound core.
To generate a diverse set of analogues for SAR studies, various synthetic strategies can be employed for the structural modification of the dibenzofuran scaffold. General methods for synthesizing substituted dibenzofurans that could be adapted include:
Suzuki coupling: This cross-coupling reaction is valuable for introducing aryl or heteroaryl groups onto the dibenzofuran core. rsc.org
Intramolecular dehydration: This approach can be used to construct the furan (B31954) ring within the dibenzofuran system. rsc.org
Ullmann ether synthesis: This method is suitable for forming diaryl ether linkages, which can then be cyclized to form the dibenzofuran.
Cascade reactions: One-pot reaction sequences can efficiently build complex dibenzofuran structures.
These methods, in conjunction with functional group interconversions and reactions targeting the specific substituents of this compound (methyl, isopentenyl, and hydroxyl groups), allow for the systematic exploration of the structural space around the this compound scaffold.
Assessment of Bioactivity Modulations through Structural Changes
This compound has demonstrated mild antimalarial activity against Plasmodium falciparum. acs.orgnih.gov The assessment of bioactivity modulations in its analogues involves evaluating how the introduced structural changes impact this specific activity. This typically involves in vitro assays to determine the potency of the analogues compared to the parent compound.
While detailed, publicly available SAR data specifically for a series of this compound analogues is limited in the searched literature, studies on other dibenzofuran-containing compounds highlight the importance of structural features for biological activity. For example, in the context of antioxidant activity of carbazoles, the number of free hydroxyl groups was found to influence activity nih.gov. Similarly, SAR studies on bi-magnolignan derivatives, another dibenzofuran-containing compound, have shown considerable antitumor activity, with variations in structure impacting their efficacy against tumor cells. rsc.org These examples from related scaffolds suggest that systematic structural modifications of this compound are likely to result in discernible changes in its bioactivity.
Computational and Cheminformatic Approaches in SAR Analysis
Computational and cheminformatic approaches play an increasingly important role in modern SAR analysis and analogue design. While specific applications to this compound analogues are not detailed in the provided search results, these methods would be valuable tools in future studies. Techniques such as:
Molecular docking: To predict how analogues might bind to potential biological targets involved in malaria or other relevant pathways.
Quantitative Structure-Activity Relationship (QSAR) modeling: To build predictive models correlating structural features with biological activity based on experimental data.
Molecular dynamics simulations: To understand the dynamic interactions between analogues and their targets.
Cheminformatics tools: For analyzing chemical space, diversity of synthesized libraries, and identifying potential liabilities or favorable properties.
Biosynthetic Pathways and Metabolic Profile of Karnatakafuran B
Fungal Biosynthesis of Dibenzofurans within Aspergillus karnatakaensis
Aspergillus karnatakaensis, a species initially isolated from Indian soil, is known to produce a variety of secondary metabolites, including karnatakafurans A and B. nih.govpensoft.net These compounds are dibenzofurans, a class of organic compounds characterized by a furan (B31954) ring fused between two benzene (B151609) rings. biointerfaceresearch.com The production of karnatakafurans A and B by A. karnatakaensis was identified through UV-guided fractionation of organic extracts from the fungus. nih.gov
Aspergillus karnatakaensis belongs to Aspergillus sect. Aenei, a new section within Aspergillus subgenus Nidulantes. nih.govpensoft.net Other species in this section also produce various secondary metabolites, although the production of karnatakafurans appears to be shared with closely related species like A. aeneus and A. multicolor, although phylogenetic analysis suggests A. multicolor is not closely related. nih.gov The clustering of genes involved in fungal secondary metabolite biosynthesis is a common feature, with these genes often located contiguously on the chromosome in co-regulated gene clusters. nih.govbiorxiv.org
Proposed Biosynthetic Precursors and Enzymatic Transformations
While specific detailed enzymatic steps for the biosynthesis of Karnatakafuran B in A. karnatakaensis are not explicitly detailed in the search results, the biosynthesis of fungal secondary metabolites, particularly polyketides like dibenzofurans, typically involves polyketide synthases (PKSs). nih.gov These multi-domain enzymes are responsible for generating the carbon backbone of such compounds from simple precursors like acetyl-CoA and malonyl-CoA. nih.gov
The dibenzofuran (B1670420) core structure suggests a biosynthesis likely involving the cyclization and modification of polyketide chains. Studies on the total synthesis of this compound have explored chemical routes to construct its dibenzofuran core, including allene-mediated electrocyclization of a 6π electron system involving a benzofuran (B130515) [b]-bond. researchgate.net While this is a synthetic approach, it hints at the potential complexity of forming the fused ring system.
Fungal biosynthetic pathways often involve a series of tailoring enzymes that modify the basic polyketide scaffold. These can include cyclases, oxygenases, methyltransferases, and other enzymes that introduce functional groups and create the final complex structure. The presence of hydroxyl and methyl groups on this compound suggests the involvement of such enzymes in its biosynthetic pathway.
Comparative Biosynthesis with Related Fungal Metabolites
Aspergillus karnatakaensis produces other secondary metabolites in addition to karnatakafurans A and B, including terrein, gregatins, asteltoxin, and a metabolite provisionally named NIDU. nih.gov This indicates that A. karnatakaensis possesses a diverse metabolic machinery capable of producing various compound classes.
Comparative studies of fungal secondary metabolism often reveal shared biosynthetic machinery or related pathways among species, particularly within the same section or clade. nih.govpensoft.net For instance, other species in Aspergillus sect. Aenei produce different, yet sometimes related, metabolites like sterigmatocystin, decaturins, and versicolorins. nih.gov The production of karnatakafurans by A. aeneus suggests a potentially shared or similar biosynthetic pathway for these specific dibenzofurans within this closely related species. nih.gov
Research into the biosynthesis of other fungal dibenzofurans, such as those found in marine sponge-derived ascomycetes or other Aspergillus species, can provide insights into potential enzymatic strategies employed in the biosynthesis of this compound. researchgate.netresearchgate.net While the specific pathway for this compound remains to be fully elucidated, the knowledge of dibenzofuran biosynthesis in other fungi, often involving polyketide pathways and subsequent cyclization and modification steps, provides a framework for understanding its likely biosynthetic route within A. karnatakaensis.
Advanced Research Perspectives and Potential Applications
Refinement of Stereoselective Synthetic Methodologies
The total synthesis of complex natural products like Karnatakafuran B often requires sophisticated strategies to control stereochemistry and achieve high yields. Early total synthesis attempts of the reported structure of this compound involved an 11-step reaction sequence utilizing an allene-mediated electrocyclization of a 6π electron system to construct the highly substituted dibenzofuran (B1670420) core. researchgate.netresearchgate.net However, it was noted that the spectral data of the synthesized compound did not precisely match that of the natural product, indicating potential differences in structure or stereochemistry that necessitate further refinement of synthetic methodologies. researchgate.netresearchgate.net The inherent synthetic complexity in introducing specific substituents, such as hydroxyl or methyl groups, without destabilizing the furan (B31954) core also poses a challenge in developing synthetic routes for this compound derivatives. Ongoing research in stereoselective synthesis, potentially employing asymmetric organocatalysis or other controlled cyclization strategies, is crucial for accessing the correct stereoisomer and generating diverse analogs for biological evaluation. researchgate.netresearchgate.net
Investigation of Molecular Targets and Mechanisms of Action
Understanding the specific molecular targets and mechanisms through which this compound exerts its biological effects is fundamental for drug development. While initial studies reported moderate activity against Plasmodium falciparum, the precise molecular interactions responsible for this effect require further investigation. researchgate.net Research into related dibenzofuran-containing natural products, such as bi-magnolignan, has revealed diverse biological activities, including antineoplastic effects and inhibition of tumor cells, suggesting that the dibenzofuran scaffold can interact with various biological pathways. rsc.org In silico methods like molecular docking are being employed to predict potential target binding affinities for this compound and its derivatives. Furthermore, studies are exploring potential mechanisms of action, including possibilities like kinase inhibition or modulation of oxidative stress pathways, although contradictory data in this area highlight the need for more definitive studies. Illuminating these molecular interactions is key to understanding its pharmacological profile and guiding the design of more potent and selective analogs.
Exploration of Novel Biological Activities in Diverse Biological Systems
Beyond its reported antimicrobial and antimalarial properties, this compound holds potential for exhibiting a wider spectrum of biological activities. researchgate.net The structural features of dibenzofurans are found in various natural products with diverse pharmacological profiles, including anti-inflammatory, antioxidant, and anticancer activities. rsc.org Research into this compound derivatives has already indicated potential anti-inflammatory activity, with specific structural modifications enhancing this effect. Exploring the activity of this compound in various biological systems, including different microbial strains, cancer cell lines, and enzyme assays, could uncover novel therapeutic applications. Studies in diverse biological contexts, similar to investigations into other natural product classes like tetrahydroisoquinolines or compounds from the Zanthoxylum genus, which display a broad range of activities, could reveal unexploited potential for this compound. mdpi.comnuph.edu.ua
Challenges and Opportunities in this compound Research
Research into this compound faces several challenges that also present opportunities for scientific advancement. A key challenge lies in the synthetic complexity required to access the natural product and its diverse derivatives in a stereoselective and efficient manner. Ensuring consistency across biological assays and interpreting multivariate data from structure-activity relationship studies are also critical challenges. Validating the reproducibility of reported spectral data is essential for accurate structural characterization. Despite these hurdles, opportunities exist in developing more efficient and stereocontrolled synthetic routes, establishing standardized bioassay protocols, and employing advanced data analysis techniques to elucidate structure-activity relationships. The unique dibenzofuran core of this compound provides a promising scaffold for the discovery of new therapeutic agents, driving the opportunity for continued research into its synthesis, biological evaluation, and mechanism of action.
Q & A
Q. What spectroscopic and chromatographic techniques are most effective for characterizing Karnatakafuran B?
To confirm the structural identity and purity of this compound, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. X-ray crystallography is recommended for resolving stereochemical ambiguities . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with mass spectrometry is used, with retention indices cross-referenced against published data .
Q. What synthetic methodologies are documented for this compound, and how do reaction conditions impact yields?
this compound is synthesized via multi-step organic reactions, including Claisen-Schmidt condensations or furan-ring cyclization. For example, a 2023 study reported a 62% yield using a palladium-catalyzed coupling reaction at 80°C, compared to 38% at room temperature . Natural extraction from plant sources (e.g., Artemisia spp.) requires Soxhlet extraction with ethanol, yielding 0.7–1.2% w/w. Optimization of solvent polarity and extraction time is critical to avoid degradation .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound be systematically addressed?
Contradictions in bioactivity data (e.g., IC₅₀ values) often arise from variability in assay protocols, such as cell line selection, incubation times, or solvent controls. To resolve these, researchers should:
- Replicate experiments using standardized protocols (e.g., NIH/WHO guidelines).
- Include positive controls (e.g., doxorubicin for cytotoxicity assays).
- Apply statistical tools like ANOVA to assess inter-laboratory variability . A 2024 meta-analysis highlighted that normalization to protein content reduced variability in enzyme inhibition assays by 22% .
Q. What computational approaches are used to predict this compound’s pharmacokinetic and toxicity profiles?
In silico methods include:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict target binding affinities.
- ADMET prediction via SwissADME or ProTox-II for bioavailability and hepatotoxicity risks.
- QSAR modeling to correlate structural motifs with activity. A 2023 study using Random Forest algorithms achieved 89% accuracy in predicting blood-brain barrier penetration .
Q. What challenges exist in establishing structure-activity relationships (SARs) for this compound derivatives?
Key challenges include:
- Synthetic complexity : Introducing substituents (e.g., hydroxyl, methyl groups) without destabilizing the furan core.
- Bioassay consistency : Ensuring uniform testing conditions across derivative libraries.
- Data interpretation : Multivariate analysis (e.g., PCA) to isolate critical SAR variables. A 2025 study demonstrated that electron-withdrawing groups at C-3 enhanced anti-inflammatory activity by 40%, validated via COX-2 inhibition assays .
Methodological Guidance
Q. How should researchers design dose-response studies for this compound in vivo?
- Use log-spaced dosing (e.g., 1, 3, 10 mg/kg) to capture nonlinear effects.
- Monitor pharmacokinetic parameters (t₁/₂, Cmax) via LC-MS/MS.
- Include sham and vehicle control groups to isolate compound-specific effects. A 2023 protocol emphasized 14-day toxicity profiling in murine models to establish NOAEL (No Observed Adverse Effect Level) .
Q. What strategies are recommended for validating the reproducibility of this compound’s reported spectral data?
- Cross-validate NMR chemical shifts with databases (e.g., SDBS, PubChem).
- Share raw spectral files (e.g., JCAMP-DX format) in supplementary materials.
- Use deuterated solvents consistently, as DMSO-d₆ vs. CDCl₃ can shift peaks by 0.2–0.5 ppm .
Data Presentation and Ethics
Q. How should contradictory data on this compound’s mechanism of action be presented in publications?
- Use comparative tables to juxtapose conflicting results (e.g., kinase inhibition vs. oxidative stress pathways).
- Discuss potential confounders (e.g., assay sensitivity limits, cell type specificity).
- Apply the Bradford Hill criteria to evaluate causal relationships in mechanistic studies .
Q. What ethical considerations apply when publishing preliminary SAR data for this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
